Topotecan-d6 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

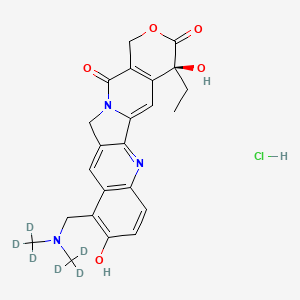

Topotecan-d6 Hydrochloride is a deuterated form of Topotecan Hydrochloride, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. This compound is a topoisomerase inhibitor, which means it interferes with the action of topoisomerase enzymes that control the changes in DNA structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Topotecan. The process typically starts with camptothecin, a natural alkaloid, which undergoes several chemical transformations including hydroxylation, esterification, and cyclization to form Topotecan. The deuterium atoms are introduced through specific deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Topotecan-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxy derivatives, while reduction can yield deuterated analogs with different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Topotecan-d6 Hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Topotecan in various samples.

Biology: Employed in studies investigating the cellular mechanisms of topoisomerase inhibition.

Medicine: Utilized in preclinical and clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Topotecan.

Industry: Applied in the development of new chemotherapeutic agents and in quality control processes for pharmaceutical manufacturing

Wirkmechanismus

Topotecan-d6 Hydrochloride exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA by inducing reversible single-strand breaks. This compound stabilizes the cleavable complex formed between topoisomerase I and DNA, preventing the religation of the cleaved DNA strand. This results in the accumulation of single-strand DNA breaks, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Irinotecan: Another topoisomerase I inhibitor used in the treatment of colorectal cancer.

Camptothecin: The natural alkaloid from which Topotecan is derived.

SN-38: The active metabolite of Irinotecan with potent topoisomerase I inhibitory activity

Uniqueness

Topotecan-d6 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance the stability and alter the pharmacokinetic properties of the compound. This makes it a valuable tool in research settings where precise quantification and tracking of the compound are required .

Biologische Aktivität

Topotecan-d6 hydrochloride is a deuterated analog of topotecan, a potent DNA topoisomerase I inhibitor derived from camptothecin. This compound exhibits significant biological activity, particularly in the treatment of various cancers, including acute lymphoblastic leukemia (ALL) and ovarian cancer. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and clinical implications.

Topotecan-d6 functions primarily as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, topotecan-d6 induces DNA damage and apoptosis in cancer cells. This mechanism is particularly effective in rapidly dividing cells, such as those found in leukemia and solid tumors.

- Apoptosis Induction : Topotecan-d6 has been shown to induce rapid apoptotic death in human B-lineage ALL cells, making it a valuable therapeutic agent for this type of leukemia .

- Gene Expression Modulation : The compound downregulates key oncogenes such as B-Myb and MycN in neuroblastoma cells, contributing to its antitumor effects .

Pharmacokinetics

The pharmacokinetic profile of topotecan-d6 is essential for understanding its efficacy and safety. Studies indicate that the compound has favorable absorption and distribution characteristics:

- Bioavailability : Topotecan-d6 is orally bioavailable, allowing for flexible dosing regimens .

- Tissue Distribution : Research indicates that topotecan-d6 exhibits a higher area under the curve (AUC) ratio between tumor and bone marrow interstitial fluid (BM-ISF), suggesting enhanced tumor targeting while mitigating hematological toxicity .

Clinical Studies and Efficacy

Topotecan-d6 has been evaluated in various clinical settings, demonstrating significant efficacy against several types of cancer. Below are key findings from clinical studies:

Case Studies

- Acute Lymphoblastic Leukemia : In preclinical models, topotecan-d6 significantly improved survival rates among mice with poor prognosis ALL. The compound's ability to induce apoptosis was crucial in these outcomes .

- Ovarian Cancer Treatment : A study involving liposomal formulations of topotecan demonstrated that the encapsulated drug maintained higher concentrations in tumor tissues while reducing exposure to bone marrow, thus decreasing hematological side effects .

Eigenschaften

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHHQBMTXTWTJV-ZSZCRZDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.